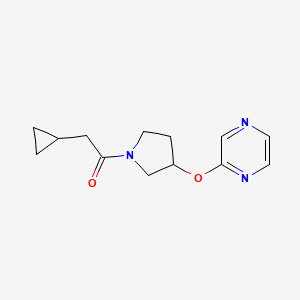
N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide generally involves the cyclization of appropriate precursors. The reaction typically starts with the synthesis of the pyrrole and triazole rings, followed by their conjugation via thioacetamide linkage under controlled conditions. Reagents like cyclohexylamine, sulfur sources, and acylating agents are commonly used.
Industrial Production Methods: : On an industrial scale, the production often employs a multi-step synthetic process optimized for yield and purity. Key steps include the formation of the core heterocyclic structure, which is followed by functional group transformations and final purification processes. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in enhancing the efficiency.
Análisis De Reacciones Químicas
Types of Reactions: : The compound is known to undergo various chemical reactions including oxidation, reduction, and substitution. Its thioacetamide group can be particularly reactive, making it prone to nucleophilic substitution.
Common Reagents and Conditions: : Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide, while reduction can involve agents such as sodium borohydride. Substitution reactions can be facilitated using strong nucleophiles under appropriate solvents like dimethyl sulfoxide (DMSO).
Major Products Formed: : These reactions can yield a range of products, depending on the reactive sites involved. For instance, oxidation may convert the thioacetamide group to a sulfoxide or sulfone, while substitution could replace the sulfur atom with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as an intermediate in the synthesis of more complex molecules, especially in heterocyclic chemistry. It’s valuable in studying reaction mechanisms and pathways due to its unique structure.
Biology and Medicine: : It shows promise in medicinal chemistry, potentially offering therapeutic benefits through its interactions with biological targets. Preliminary studies suggest it may inhibit specific enzymes or receptors involved in disease pathways.
Industry: : In industrial applications, this compound could be used in the development of new materials or as a precursor in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism by which N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects typically involves its interaction with molecular targets such as enzymes or receptors. The presence of heterocyclic rings enables it to form stable complexes with these targets, thereby modulating their activity. These interactions may influence biological pathways and lead to therapeutic outcomes.
Comparación Con Compuestos Similares
Unique Features: : Compared to other heterocyclic compounds, it stands out due to its specific combination of the pyrrole, triazole, and thioacetamide moieties, which confer distinct chemical reactivity and biological activity.
Similar Compounds: : Compounds like N-cyclohexyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide or 5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole share some structural similarities, but lack the precise combination and positioning of functional groups found in N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, making it unique in its behavior and applications.
This compound, with its multifaceted applications and unique structure, indeed holds significant potential in various scientific and industrial domains. I’d suggest diving deeper into specific studies for even more insights!
Propiedades
IUPAC Name |
N-cyclohexyl-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-12-17-18-15(20(12)19-9-5-6-10-19)22-11-14(21)16-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXCPJOZORDRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(furan-2-ylmethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2982179.png)



![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2982187.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2982188.png)




![3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2982195.png)
![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2982196.png)
![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2982198.png)
![5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2982200.png)
